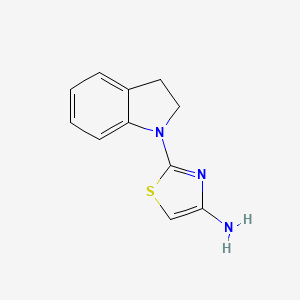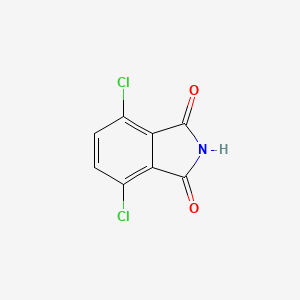![molecular formula C12H13N3O B11888269 10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 4802-89-5](/img/structure/B11888269.png)
10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused ring system combining an imidazole and quinazoline moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl isocyanate, followed by cyclization under acidic or basic conditions to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[2,1-b]thiazoles: These compounds also feature a fused imidazole ring and have been studied as dual kinase inhibitors.
4,6,7-Trisubstituted quinazolines: These derivatives have shown cytotoxic efficacy against various cancer cell lines.
Uniqueness
10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its dual inhibition of PI3K and HDAC sets it apart from other compounds that typically target a single pathway .
Properties
CAS No. |
4802-89-5 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
10-ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C12H13N3O/c1-2-14-10-6-4-3-5-9(10)11(16)15-8-7-13-12(14)15/h3-6H,2,7-8H2,1H3 |
InChI Key |
KCGUQYXTRFJGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)N3C1=NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)












